molecular formula C10H12N4 B13327545 1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine

1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine

Cat. No.: B13327545
M. Wt: 188.23 g/mol
InChI Key: VWKWZYFYPGWIIN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety. Compounds containing pyrazole rings are of significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green synthesis methods, such as microwave-assisted and grinding techniques, are also being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine
  • 1,3-Dimethyl-4-(pyridin-2-YL)-1H-pyrazol-5-amine
  • 1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-3-amine

Uniqueness

1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2,5-dimethyl-4-pyridin-4-ylpyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-7-9(10(11)14(2)13-7)8-3-5-12-6-4-8/h3-6H,11H2,1-2H3

InChI Key

VWKWZYFYPGWIIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=NC=C2)N)C

Origin of Product

United States

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